molecular formula C12H8Cl2N4 B152770 9-Benzyl-2,6-dichloro-9H-purine CAS No. 79064-26-9

9-Benzyl-2,6-dichloro-9H-purine

Cat. No. B152770
CAS RN: 79064-26-9
M. Wt: 279.12 g/mol
InChI Key: CUYCHULDTCBWLI-UHFFFAOYSA-N
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Description

9-Benzyl-2,6-dichloro-9H-purine is a chemical compound belonging to the purine family, which is a class of heterocyclic aromatic organic compounds. This compound has been the subject of various studies due to its potential biological activities, including antimycobacterial, anticonvulsant, and antiviral properties .

Synthesis Analysis

The synthesis of 9-benzyl-2,6-dichloro-9H-purine and its derivatives typically involves the Stille coupling between appropriately substituted 6-chloropurines and aryl(tributyl)tin or alkylation of 6-chloropurine followed by displacement of the chloro group with different amines . These methods allow for the introduction of various substituents at the 9-position, which is crucial for the biological activity of these compounds.

Molecular Structure Analysis

The molecular structure of 9-benzyl-2,6-dichloro-9H-purine is characterized by a purine core with a benzyl group at the 9-position and two chlorine atoms at the 2 and 6 positions. The presence of these substituents is essential for the compound's biological activity, as they influence the molecule's interaction with biological targets .

Chemical Reactions Analysis

9-Benzyl-2,6-dichloro-9H-purine undergoes various chemical reactions, including hydrolysis and alcoholysis, which can be catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) . These reactions can lead to the formation of different products, such as 2-amino-9-benzyl-1,6-dihydro-6-oxo-9H-purine and 6-alkoxy-2-amino-9-benzyl-9H-purines, which may have different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-benzyl-2,6-dichloro-9H-purine derivatives are influenced by their substituents. For instance, the introduction of a 2-chloro substituent can significantly increase antiviral activity against rhinoviruses . Additionally, the presence of a benzyl group at the 9-position is associated with potent anticonvulsant activity . The compounds' activities against Mycobacterium tuberculosis and rhinoviruses have been linked to specific structural features, such as the presence of lipophilic, electron-withdrawing substituents at the C-2 position .

Scientific Research Applications

Antimycobacterial Activity

9-Benzyl-2,6-dichloro-9H-purine derivatives have shown significant antimycobacterial activity, particularly against Mycobacterium tuberculosis. Compounds with this structure, especially those carrying electron-donating substituents on the phenyl ring, have been identified as potent inhibitors. This makes them potential candidates for antituberculosis drugs (Bakkestuen, Gundersen & Utenova, 2005).

Antirhinovirus Activity

Research has demonstrated that 9-Benzyl-2,6-dichloro-9H-purines exhibit notable antirhinovirus activity. Introduction of a 2-chloro substituent in these compounds has been associated with a substantial increase in antiviral activity, suggesting their potential as a new class of antiviral agents against rhinoviruses (Kelley, Linn, Krochmal & Selway, 1988).

Anticonvulsant Activity

Compounds derived from 9-Benzyl-2,6-dichloro-9H-purine have been synthesized and tested for anticonvulsant activity. These compounds have shown efficacy against maximal electroshock-induced seizures in rats, indicating their potential as a new class of anticonvulsant agents (Kelley, Krochmal, Linn, McLean & Soroko, 1988).

Anticancer Activity

Research has explored the synthesis and anticancer activity of 9-Benzyl-2,6-dichloro-9H-purine derivatives against various cancer cell lines, including human breast cancer cells. These compounds have demonstrated a significant ability to induce apoptosis in cancerous cells and possess considerable potential as anticancer agents (Conejo-García et al., 2011).

Benzodiazepine Receptor Binding Activity

Studies on the benzodiazepine receptor binding activity of 9-Benzyl-2,6-dichloro-9H-purines have shown these compounds to have a significant affinity for the benzodiazepine receptor, indicating potential applications in neuropharmacology (Kelley, McLean, Linn, Krochmal, Ferris & Howard, 1990).

Drug Likeness and Pharmacokinetics

In silico studies on novel 9-Benzyl-2,6-dichloro-9H-purine derivatives have assessed their drug likeness and pharmacokinetic properties. These studies are crucial in determining the bioavailability and potential as orally active drugs (Singh, Goyal & Sethi, 2022).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

While specific future directions for “9-Benzyl-2,6-dichloro-9H-purine” are not mentioned in the search results, research into similar compounds suggests potential for further exploration in the field of anticonvulsant agents .

properties

IUPAC Name

9-benzyl-2,6-dichloropurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYCHULDTCBWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284848
Record name 9-Benzyl-2,6-dichloro-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-2,6-dichloro-9H-purine

CAS RN

79064-26-9
Record name 79064-26-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Benzyl-2,6-dichloro-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 4.56 potassium carbonate and 5.67 g of 2,6-dichloropurine in 40 ml of dimethylsulfoxide was added, 5.64 g of benzylbromide. The mixture was stirred for 45 minutes under nitrogen at room temperature and was then poured onto crushed ice. The pH of the mixture was adjusted to 5 with acetic acid and extracted with methylene chloride (2×400 ml). The combined extracts were washed with water (6×400 ml), and brine (1×400 ml), dried over sodium sulfate and evaporated. The residue was chromatographed on silica gel using chloroform-methanol (9:1-V:V) as the eluent to give 3.59 g of 2,6-dichloro-9-benzylpurine, m.p. 152°-152.5° C. and 1.32 g of 2,6-dichloro-7-benzylpurine, m.p. 151°-151.5° C.
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Synthesis routes and methods II

Procedure details

A mixture of 9-benzyl-2-chloro-9H-adenine (130 mg., 0.5 mmole) and 1.25 ml. of 1 N sodium n-propoxide in n-propanol in 13 ml. of n-propanol is refluxed overnight, neutralized with hydrochloric acid and evaporated in vacuo. Trituration of residual material with water provides 118 mg. of crude product which crystallized from aqueous ethanol affords 90 mg. (64%) of analytically pure 9-benzyl-2-n-propoxy-9H-adenine, m.p. 178°-180° C. (dec.). IR(KBr): 3280, 3130, 2970, 1660, 1595, 1405, 1350, 1330, 1275 cm-1. UV:λmaxEtOH 254 nm(ε8,800), 269.5 nm(ε12,800). NMR(CDCl3):δ1.02(3H,t,J=7 Hz), 1.6-2.1(2H,m), 4.25(2H,t,J=7 Hz), 5.20(2H,s), 6.00(2H,br.s), 7.23(5H,m), 7.50(1H,s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JL Kelley, JA Linn, JWT Selway - Journal of medicinal chemistry, 1990 - ACS Publications
A series of 6-anilino-9-benzyl-2-chloropurines was synthesized and tested for antirhinovirus activity. Most of the compounds were prepared by reaction of the appropriate anilinewith 9-…
Number of citations: 15 pubs.acs.org
T NAITO, S NAKAGAwA, T OKITA… - Chemical and …, 1982 - jstage.jst.go.jp
A series of 2, 9-disubstituted adenine derivatives was prepared and evaluated for bronchodilating activity, 9-(2-Cyclohexenyl), 9-tetrahydropyranyl and 9-benzyl derivatives of 2, 6-…
Number of citations: 17 www.jstage.jst.go.jp
H Tumma, N Nagaraju, KV Reddy - Synthetic Communications®, 2010 - Taylor & Francis
2,6-Dichloropurine hydrochloride reacts with various types of alcohols using different alumina catalysts and converts into its N-9-alkyl-2-chloro-6-hydroxy-9H-purine products to an …
Number of citations: 6 www.tandfonline.com
E Procházková, L Čechová, P Jansa… - Magnetic Resonance …, 2012 - Wiley Online Library
Four‐ and five‐bond heteronuclear J‐couplings between the hydrogen H‐8 and carbons C‐6 and C‐2 in a series of 7‐ and 9‐benzyl substituted purine derivaties with variuous …
AU Rahman, F Alam, M Khan, M Sarfraz, A Basit… - Molecules, 2023 - mdpi.com
The traditional use of Mirabilis jalapa L. roots to enhance male sexual performance prompted us to assess the in silico, in vitro, and in vivo aphrodisiac activities of its hydroethanolic …
Number of citations: 11 www.mdpi.com
G Langli, LL Gundersen, F Rise - Tetrahedron, 1996 - Elsevier
The regiochemistry in Stille couplings of 2,6-dihalopurines have been studied. 2,6-Dichloropurines react selectively in the 6-position, and 6-chloro-2-iodopurines and 2-bromo-6-…
Number of citations: 121 www.sciencedirect.com
J Béres, G Sági, I Tomoskozi, L Gruber… - Journal of medicinal …, 1990 - ACS Publications
Stereospecific synthesis and antiviral properties of different enantiomerically pure carbocyclic 2'-deoxyribonucleoside anal Page 1 J. Med. Chem.1990, 33, 1353-1360 1353 …
Number of citations: 41 pubs.acs.org
V Malínková, E Řezníčková, R Jorda, T Gucký… - Bioorganic & Medicinal …, 2017 - Elsevier
Inhibition of protein kinases is a validated concept for pharmacological intervention in cancers. Many kinase inhibitors have been approved for clinical use, but their practical application …
Number of citations: 9 www.sciencedirect.com
L Li, J Hu, Y Fu, X Shi, H Du, J Xu, N Chen - Molecules, 2023 - mdpi.com
A direct regioselective CH cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-…
Number of citations: 7 www.mdpi.com
Z Luo, Z Jiang, W Jiang, D Lin - The Journal of Organic Chemistry, 2018 - ACS Publications
An oxidative coupling reaction between purines and alkyl ethers/benzyl compounds was developed to synthesize a series of N9 alkylated purine derivatives using n-Bu 4 NI as a …
Number of citations: 37 pubs.acs.org

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